2,2'-(1,4-Dibromobutane-2,3-diyl)dinaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is an organic compound that features a naphthalene backbone with bromine atoms attached to a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene typically involves the bromination of a naphthalene derivative followed by the introduction of a butane chain. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to facilitate the bromination reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters is crucial to obtain the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation can introduce carbonyl or carboxyl groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The naphthalene backbone provides a stable framework that can facilitate these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromobutane: A simpler compound with bromine atoms attached to a butane chain.
2,3-Dibromobutane: Another dibromobutane isomer with different bromine atom positions.
2,2-Dibromobutane: A compound with both bromine atoms attached to the same carbon atom.
Uniqueness
2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is unique due to its combination of a naphthalene backbone and a dibromobutane chain. This structure provides distinct chemical and physical properties that are not observed in simpler dibromobutane compounds. The presence of the naphthalene ring enhances the compound’s stability and potential for diverse chemical reactions.
Eigenschaften
CAS-Nummer |
102772-70-3 |
---|---|
Molekularformel |
C24H20Br2 |
Molekulargewicht |
468.2 g/mol |
IUPAC-Name |
2-(1,4-dibromo-3-naphthalen-2-ylbutan-2-yl)naphthalene |
InChI |
InChI=1S/C24H20Br2/c25-15-23(21-11-9-17-5-1-3-7-19(17)13-21)24(16-26)22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16H2 |
InChI-Schlüssel |
LQCGKDDEYQKVIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CBr)C(CBr)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.